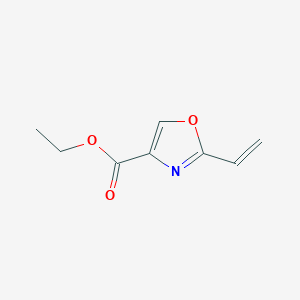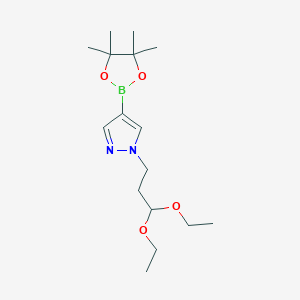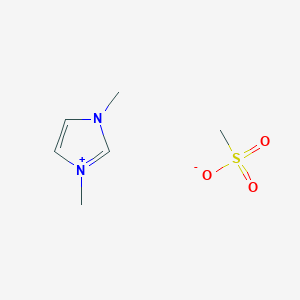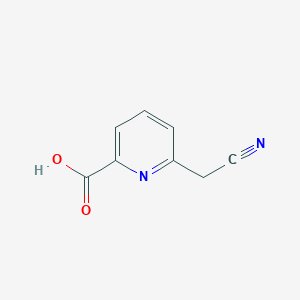
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, also known as CECBP, is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with a pyridine ring and a benzoyl group. It is a colorless solid that is soluble in water and alcohols. CECBP is commonly used in organic synthesis and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Fluorescent Probes for Mercury Ion Detection
Coordination Chemistry
In the field of coordination chemistry, Tulloch et al. (2001) explored the use of pyridine N-functionalized carbene ligands to synthesize copper(I) imidazol-2-ylidene complexes, illustrating the versatility of pyridine derivatives in forming metal complexes with potential applications in catalysis and material science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, Eastham, 2001).
Thermotropic Liquid Crystals
Furthermore, the synthesis and study of thermotropic liquid crystals based on 2-hydroxypyridine ester cores, as researched by Hagar et al. (2020), highlight the compound's application in the design of new liquid crystal materials. These materials exhibit phase behavior dependent on the length of the alkoxy chain and polarity, underscoring the role of pyridine derivatives in advancing materials science (Hagar, Ahmed, Saad, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives to evaluate their in vitro antimicrobial activity, demonstrating modest activity against various bacterial and fungal strains. This research indicates the potential of pyridine derivatives in the development of new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Nonlinear Optical Materials
Evans and Lin (2001) reported on the crystal engineering of zinc(II) and cadmium(II) coordination networks with p-pyridinecarboxylate bridging ligands for nonlinear optical materials. This work underscores the significance of pyridine derivatives in the development of materials with unique optical properties, contributing to advances in photonics and electronics (Evans, Lin, 2001).
Propriétés
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)






